Pentane-2-sulfonyl chloride

Overview

Description

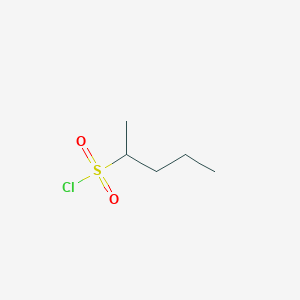

Pentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the second carbon of a pentane chain. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentane-2-sulfonyl chloride can be synthesized through several methods, including:

Chlorosulfonation of Pentane: This involves the reaction of pentane with chlorosulfonic acid (HSO3Cl) under controlled conditions to yield this compound.

Reaction with Thionyl Chloride: Another method involves the reaction of pentane-2-sulfonic acid with thionyl chloride (SOCl2), which results in the formation of this compound and sulfur dioxide (SO2) as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Pentane-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pentane-2-sulfonic acid and hydrochloric acid (HCl).

Reduction: It can be reduced to the corresponding sulfinyl or thiol compounds under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Catalysts: Acid or base catalysts are often used to facilitate these reactions.

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are typically employed to dissolve the reactants and control the reaction environment.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Thiols: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

Reagent for Sulfonyl Group Introduction:

Pentane-2-sulfonyl chloride serves as a crucial reagent for introducing sulfonyl groups into organic molecules. This is essential in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The sulfonyl group enhances the biological activity and solubility of the resulting compounds.

Common Reactions:

- Nucleophilic Substitution: The sulfonyl chloride group reacts readily with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiols respectively.

- Hydrolysis: In aqueous environments, this compound hydrolyzes to yield pentane-2-sulfonic acid and hydrochloric acid.

- Reduction: Under specific conditions, it can be reduced to sulfinyl or thiol compounds.

Biological Studies

Antimicrobial and Anticancer Properties:

Research has demonstrated that sulfonyl derivatives exhibit various biological activities. For instance, this compound derivatives have been studied for their potential antimicrobial and anticancer properties. These derivatives are synthesized through reactions with biologically active nucleophiles.

Case Study: Anticancer Activity

A study investigated the anticancer effects of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines, highlighting the potential for developing new anticancer agents based on this compound.

Material Science

Modification of Polymers:

this compound is utilized in the modification of polymers to enhance properties such as thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced materials for industrial use.

Data Table: Applications in Material Science

| Application Area | Specific Use Case | Impact |

|---|---|---|

| Polymer Modification | Enhancing thermal stability | Improved durability in high-temperature applications |

| Coating Technologies | Sulfonate-based coatings for corrosion resistance | Increased lifespan of metal substrates |

Industrial Production Methods

In industrial settings, this compound is produced through chlorosulfonation processes optimized for high yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency and product quality.

Mechanism of Action

The mechanism of action of pentane-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various sulfonyl derivatives. These reactions often proceed through a two-step mechanism:

Nucleophilic Attack: The nucleophile attacks the sulfur atom, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, releasing a chloride ion and forming the final product.

Comparison with Similar Compounds

Pentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity and applications.

Toluene-4-sulfonyl Chloride: Another aromatic sulfonyl chloride with a methyl group attached to the benzene ring.

Uniqueness: this compound is unique due to its aliphatic structure, which imparts different reactivity and solubility properties compared to aromatic sulfonyl chlorides. Its longer carbon chain also provides more flexibility in synthetic applications.

Biological Activity

Pentane-2-sulfonyl chloride (C5H11ClO2S) is a sulfonyl chloride compound that has garnered attention in biological and medicinal chemistry due to its reactive sulfonyl group. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and potential therapeutic benefits.

This compound is characterized by its highly reactive sulfonyl chloride group, which facilitates various nucleophilic substitution reactions. The compound can undergo hydrolysis to form pentane-2-sulfonic acid and hydrochloric acid, and it can react with amines, alcohols, and thiols to produce sulfonamides, sulfonates, and thiol derivatives respectively. This reactivity underpins its utility in organic synthesis and biological studies.

The mechanism of action for this compound primarily involves nucleophilic attack on the sulfur atom by nucleophiles such as amines. This leads to the formation of a tetrahedral intermediate that subsequently collapses to release a chloride ion, resulting in the formation of various sulfonamide derivatives. These derivatives are known for their diverse biological activities.

Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial activity. Sulfonamide drugs, which share structural similarities with this compound, inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis in bacteria. This inhibition affects DNA replication and cell division, making these compounds bacteriostatic rather than bactericidal .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits folate synthesis by mimicking PABA |

| Sulfanilamide | Antibacterial | Blocks dihydropteroate synthetase |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase |

Anticancer Potential

There is emerging interest in the anticancer properties of sulfonamide compounds. Some studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival. However, specific data on this compound's anticancer activity remains sparse .

Case Studies

- Antimicrobial Efficacy : A study published in 2021 highlighted the effectiveness of sulfonamide derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study demonstrated that certain modifications to the sulfonamide structure enhanced antibacterial activity significantly .

- Inhibition Studies : Research conducted on related sulfonyl compounds indicated their potential as inhibitors of lipoprotein lipase, an enzyme involved in lipid metabolism. This suggests that this compound could play a role in metabolic disorders or obesity-related conditions .

Safety and Toxicity Considerations

While this compound exhibits promising biological activities, it is essential to consider its safety profile. Similar compounds have been associated with adverse effects such as allergic reactions and gastrointestinal disturbances when used in therapeutic contexts . Further research is needed to evaluate the toxicity and side effects associated with this compound specifically.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Pentane-2-sulfonyl chloride, and how can reaction conditions be optimized for laboratory-scale yields?

- Methodological Answer : A common approach involves chlorination of pentane-2-thiol using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Catalysts like aluminum chloride (AlCl₃) can enhance electrophilic substitution efficiency, as demonstrated in analogous alkyl chloride syntheses . Optimization includes varying temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the sulfonyl chloride. Kinetic studies (e.g., monitoring by TLC or GC-MS) help identify side reactions, such as over-chlorination.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential toxicity, adhere to protocols for sulfonyl chlorides:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight, corrosion-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis .

- Neutralize spills with sodium bicarbonate or specialized absorbents. Emergency protocols should include immediate rinsing (15+ minutes for skin/eye exposure) and medical consultation .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitution versus elimination pathways?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and computational modeling (DFT) to distinguish between SN² (concerted) and SN¹ (stepwise) pathways. For example, AlCl₃-catalyzed reactions with aromatic substrates may favor electrophilic aromatic substitution, as seen in analogous alkyl chloride systems . Solvent polarity (e.g., DMSO vs. hexane) and steric effects at the sulfonyl group influence pathway dominance. Monitoring intermediates via ¹H/¹³C NMR or in-situ IR spectroscopy provides empirical validation.

Q. How should researchers address contradictory data in reactivity studies, such as divergent yields reported across methodologies?

- Methodological Answer : Contradictions often arise from differences in reagent purity, solvent traces (e.g., water), or catalytic efficiency. For example, Haddad et al. (2008) and Saito et al. (2009) demonstrated variability in receptor-response models due to wet-lab vs. computational parameter assumptions . To resolve discrepancies:

- Replicate experiments under strictly anhydrous conditions.

- Benchmark against standardized controls (e.g., commercial sulfonyl chlorides).

- Use multivariate analysis (ANOVA) to isolate variables like temperature or catalyst loading.

Q. What computational strategies can predict the reactivity of this compound with biomolecules, and how can these models be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities with proteins or nucleic acids. Receptor-based machine learning models, as in Haddad et al. (2008), correlate sulfonyl chloride’s electrophilicity (Hammett σ⁺ constants) with reaction rates . Validate predictions via:

- Competitive inhibition assays (e.g., fluorescence polarization).

- Kinetic studies comparing computational ΔG values with experimental rate constants.

Q. How does the steric environment of this compound influence its stability in protic vs. aprotic solvents?

- Methodological Answer : Steric hindrance from the branched pentane chain reduces hydrolysis rates in aprotic solvents (e.g., THF, DCM). Stability assays (HPLC or conductivity measurements) under varying humidity levels quantify degradation kinetics. Comparative studies with linear-chain analogs (e.g., propane sulfonyl chloride) highlight structural resilience . For long-term storage, lyophilization in anhydrous aprotic solvents is recommended.

Properties

IUPAC Name |

pentane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKDEZOYSRUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59427-30-4 | |

| Record name | pentane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.